3,3-Difluoro-2-(1H-indol-3-yl)propan-1-amine
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Overview
Description
3,3-Difluoro-2-(1H-indol-3-yl)propan-1-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a significant area of research in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A . The interaction of the compound with its targets could lead to changes in the normal functioning of the target, thereby exerting its biological effect.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . The compound could potentially affect the pathways related to the biological activities mentioned above, leading to downstream effects.
Pharmacokinetics
It is known that the introduction of fluorine atoms into biologically active molecules can enhance metabolic stability, bioavailability, lipophilicity, and membrane permeability, as well as increase binding affinity . These properties could potentially impact the bioavailability of 3,3-Difluoro-2-(1H-indol-3-yl)propan-1-amine.
Result of Action
Some indole derivatives have shown moderate inhibitory activity against α-glucosidase . This suggests that the compound could potentially have similar effects, depending on its specific targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an indole derivative with a difluorinated reagent under specific conditions . For example, the reaction can be carried out using N,N-dimethylmethylene ammonium chloride in acetic acid, followed by elimination of the tosyl masking group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2-(1H-indol-3-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
3,3-Difluoro-2-(1H-indol-3-yl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-2-(1H-indol-3-yl)propan-1-amine
- 3,3-Difluoro-2-(1H-indol-3-yl)propan-1-ol
- 3,3-Difluoro-2-(1H-indol-3-yl)propan-1-thiol
Uniqueness
This compound is unique due to the presence of both the difluoro group and the indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
3,3-Difluoro-2-(1H-indol-3-yl)propan-1-amine (CAS Number: 2228863-73-6) is a compound belonging to the indole derivatives class, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Overview of Biological Activities
The compound has been studied for various biological activities, including:
- Antiviral Properties : Research indicates that indole derivatives can exhibit antiviral effects by inhibiting viral replication.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, particularly in models of neuroinflammation.
- Anticancer Activity : Several studies have highlighted its ability to suppress cancer cell proliferation and induce apoptosis in various cancer cell lines.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors involved in critical signaling pathways. For instance, it is believed to influence the expression of pro-inflammatory cytokines and apoptotic factors.
Anticancer Activity
A study evaluated the anticancer properties of several indole derivatives, including this compound. The results indicated:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 (lung cancer) | 5.0 | Induces apoptosis via caspase activation |
Other Indole Derivatives | Various | Varies | Modulation of cell cycle proteins |
This compound demonstrated a significant ability to inhibit the growth of A549 cells with an IC50 value of 5.0 µM, indicating its potential as an anticancer agent .
Anti-inflammatory Effects
In a model using mouse microglial cells stimulated with lipopolysaccharide (LPS), this compound was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating neuroinflammatory conditions .
Antiviral Properties
Research has also explored the antiviral potential of this compound against various viruses. In vitro studies have shown that it can inhibit viral replication, although specific mechanisms remain under investigation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other indole derivatives:
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-Fluoroindole | Fluorine substitution on indole | Anticancer and antimicrobial |
Indole-3-carboxylic acid | Carboxylic acid group | Antimicrobial |
3-(Trifluoromethyl)indole | Trifluoromethyl group | Antiviral |
Properties
IUPAC Name |
3,3-difluoro-2-(1H-indol-3-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2/c12-11(13)8(5-14)9-6-15-10-4-2-1-3-7(9)10/h1-4,6,8,11,15H,5,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOJVFHXUKIVJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CN)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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